molecular formula C19H21N5O2S B2523922 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 880804-73-9

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No. B2523922
CAS RN: 880804-73-9
M. Wt: 383.47
InChI Key: CIGHDMARMUZAJE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

Synthesis and Characterization

Research into compounds with a 1,2,4-triazole core, like our compound of interest, often focuses on their synthesis and characterization. Studies reveal methodologies for generating triazole derivatives and their subsequent functionalization. For instance, compounds are synthesized via interactions involving key functional groups, showcasing the versatility of triazole chemistry in creating compounds with potential biological activities (Moustafa, 1999; Kaldrikyan et al., 2016).

Potential Biological Activities

Several studies on triazole derivatives explore their potential biological activities. This research is crucial for identifying new therapeutic agents. For example, compounds structurally similar to our compound of interest have been evaluated for their antimicrobial (Bektaş et al., 2007) and anticancer activities (Ghani & Alabdali, 2022). These investigations highlight the triazole ring's capacity to interact with biological targets, underscoring the importance of further research into compounds like 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide.

Catalytic and Green Synthesis

The focus on green chemistry and catalytic methods for synthesizing triazole derivatives indicates a trend towards more environmentally friendly and efficient chemical processes. Such research not only provides insights into the synthesis of our compound of interest but also aligns with broader goals of sustainable chemistry (Magadum & Yadav, 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be harmful if absorbed through the skin, ingested, or inhaled, and may cause irritation of the digestive tract or respiratory system .

properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-3-13-6-4-5-7-16(13)21-17(25)12-27-19-23-22-18(24(19)20)14-8-10-15(26-2)11-9-14/h4-11H,3,12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGHDMARMUZAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

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